molecular formula C35H32FN3O8 B14134532 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide

Cat. No.: B14134532
M. Wt: 641.6 g/mol
InChI Key: QKOIZGHSYUPFFZ-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the fluorobenzyl and methoxyphenyl groups. The final step involves the acylation of the intermediate compound to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: A related compound with similar structural features.

    1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one: Another compound with comparable functional groups.

Uniqueness

What sets 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C35H32FN3O8

Molecular Weight

641.6 g/mol

IUPAC Name

2-[[2-(2,3-dioxoindol-1-yl)acetyl]-[(4-fluorophenyl)methyl]amino]-N-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C35H32FN3O8/c1-44-25-15-13-24(14-16-25)37-34(42)31(22-17-28(45-2)33(47-4)29(18-22)46-3)39(19-21-9-11-23(36)12-10-21)30(40)20-38-27-8-6-5-7-26(27)32(41)35(38)43/h5-18,31H,19-20H2,1-4H3,(H,37,42)

InChI Key

QKOIZGHSYUPFFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C2=CC(=C(C(=C2)OC)OC)OC)N(CC3=CC=C(C=C3)F)C(=O)CN4C5=CC=CC=C5C(=O)C4=O

Origin of Product

United States

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